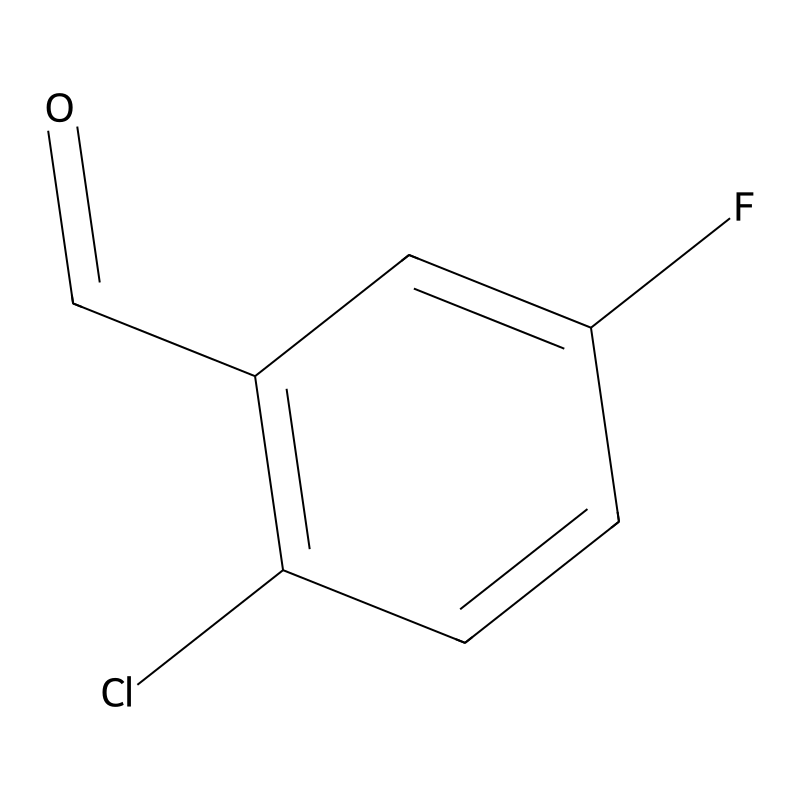2-Chloro-5-Fluorobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor in Organic Synthesis
The aldehyde group (CHO) in 2-Chloro-5-Fluorobenzaldehyde makes it a valuable intermediate for various organic syntheses. Due to the presence of the electron-withdrawing chlorine and fluorine atoms, it might participate in selective reactions. Scientific literature databases like SciFinder: could be helpful in finding specific research articles on its use in synthesis.
Pharmaceutical Research
Fluorine and chlorine substitution can be useful for modifying the properties of drug molecules. 2-Chloro-5-Fluorobenzaldehyde could potentially serve as a building block for novel pharmaceuticals. However, there's limited information on its application in this field at this time. Searching for patents or publications in databases like Google Patents: might reveal some developments.
Material Science Research
Fluorinated and chlorinated aromatic compounds can find applications in material science due to their unique properties. 2-Chloro-5-Fluorobenzaldehyde could be a candidate for research in this field, potentially for applications in polymers or functional materials. Scientific databases would be the best resources to find recent research on this topic.
2-Chloro-5-Fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 158.56 g/mol. It is classified as an aromatic aldehyde, characterized by the presence of both chlorine and fluorine substituents on a benzene ring. The compound appears as a colorless to pale yellow liquid or crystalline solid and has a melting point of approximately 46.5 to 48 °C . It is known for its reactivity in various
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of substituted products.
- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
- Reduction Reactions: The aldehyde group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .
Synthesis of 2-Chloro-5-Fluorobenzaldehyde typically involves several methods:
- Halogenation of Benzaldehyde: Starting with benzaldehyde, chlorination and fluorination can be performed using reagents like phosphorus pentachloride and potassium fluoride under controlled conditions.
- Direct Fluorination: Utilizing fluorinating agents such as Selectfluor in the presence of a chlorinated precursor can yield the desired product.
- Rearrangement Reactions: Some synthetic pathways may involve rearrangement reactions that introduce the chloro and fluoro groups onto the aromatic ring .
2-Chloro-5-Fluorobenzaldehyde is primarily used as an intermediate in organic synthesis. Its applications include:
- Synthesis of Fluorescent Dyes: It serves as a building block for synthesizing various fluorescent compounds.
- Pharmaceutical Development: The compound may be utilized in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
- Material Science: It can be involved in creating materials with unique optical properties due to its fluorinated structure .
While specific interaction studies involving 2-Chloro-5-Fluorobenzaldehyde are scarce, its reactivity suggests potential interactions with nucleophiles in biological systems. Studies on similar compounds indicate they may interact with proteins or enzymes, influencing biological processes. Further research is needed to elucidate these interactions specifically for this compound.
Several compounds share structural similarities with 2-Chloro-5-Fluorobenzaldehyde, which may influence their chemical behavior and applications:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-Chloro-4,5-Difluorobenzaldehyde | 165047-23-4 | 0.94 |
| 2,4-Dichloro-5-Fluorobenzaldehyde | 86522-91-0 | 0.92 |
| 2,6-Dichloro-4-Fluorobenzaldehyde | 1182709-86-9 | 0.90 |
| 2-Chloro-4-Fluoro-3-Methylbenzaldehyde | 1260764-27-9 | 0.90 |
Uniqueness
The uniqueness of 2-Chloro-5-Fluorobenzaldehyde lies in its specific combination of chlorine and fluorine substituents at positions two and five on the benzene ring, which can significantly affect its reactivity and applications compared to other similar compounds. The distinct electronic effects introduced by these halogens may lead to different reactivity patterns in synthetic chemistry and potential biological activity.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








